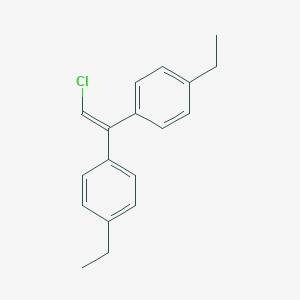
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl-] is a chemical compound that is commonly referred to as DDE. The compound is synthesized from the pesticide DDT, which is widely known for its harmful effects on the environment and human health. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms.
Wirkmechanismus
DDE is believed to act as an endocrine disruptor, meaning that it can interfere with the normal functioning of hormones in the body. Specifically, DDE has been shown to interfere with the estrogen receptor, which can lead to reproductive disorders and developmental abnormalities.
Biochemische Und Physiologische Effekte
DDE has been shown to have a variety of biochemical and physiological effects on living organisms. In animals, DDE exposure has been linked to reduced fertility, developmental abnormalities, and cancer. In humans, DDE exposure has been linked to increased risk of breast cancer, reduced fertility, and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
DDE is commonly used in laboratory experiments to study its effects on living organisms. One advantage of using DDE in lab experiments is that it is a stable compound that can be easily synthesized. However, one limitation of using DDE in lab experiments is that it is a byproduct of DDT, which is a banned pesticide. This can make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are many future directions for research on DDE. One area of research is to better understand the mechanism of action of DDE and how it interacts with hormones in the body. Another area of research is to develop new methods for detecting and measuring DDE in the environment and in living organisms. Additionally, research is needed to better understand the long-term health effects of DDE exposure and to develop strategies for reducing exposure to this harmful compound.
Conclusion:
In conclusion, DDE is a chemical compound that is synthesized from the breakdown of the pesticide DDT. Despite being banned in many countries, DDT and its byproducts, including DDE, continue to persist in the environment and pose a threat to living organisms. DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer. Further research is needed to better understand the mechanism of action of DDE and its long-term health effects.
Synthesemethoden
DDE is synthesized from the breakdown of DDT, a pesticide that was widely used in the mid-20th century. DDT was banned in many countries due to its harmful effects on the environment and human health. However, DDT and its byproducts, including DDE, continue to persist in the environment due to their high stability and resistance to degradation. DDE is formed when DDT is exposed to sunlight or other environmental factors that cause it to break down.
Wissenschaftliche Forschungsanwendungen
DDE has been the subject of extensive scientific research due to its potential health effects on living organisms. Studies have shown that DDE can accumulate in the fatty tissues of animals and humans, leading to potential health effects. DDE has been linked to various health effects, including reproductive disorders, developmental abnormalities, and cancer.
Eigenschaften
CAS-Nummer |
14720-90-2 |
|---|---|
Produktname |
Benzene, 1,1'-(chloroethenylidene)bis[4-ethyl- |
Molekularformel |
C18H19Cl |
Molekulargewicht |
270.8 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-ethylphenyl)ethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C18H19Cl/c1-3-14-5-9-16(10-6-14)18(13-19)17-11-7-15(4-2)8-12-17/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
IOEHNKQKPGDHFA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



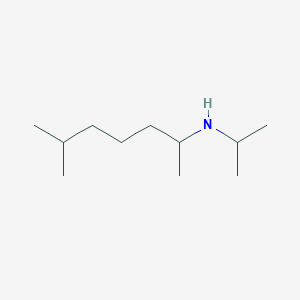


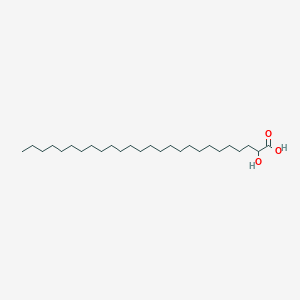
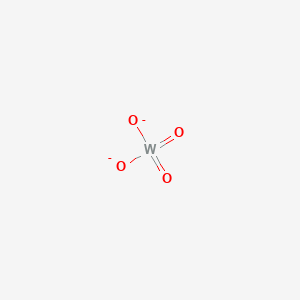
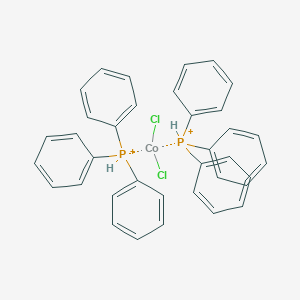
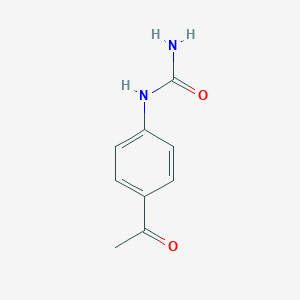
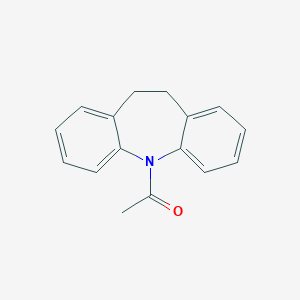
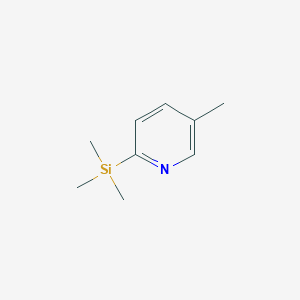
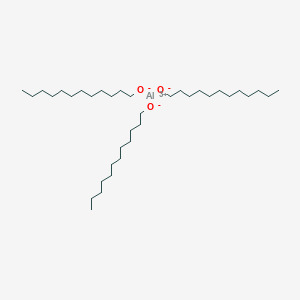
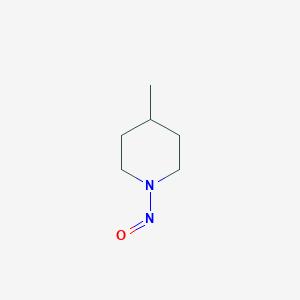
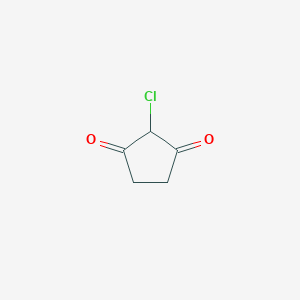
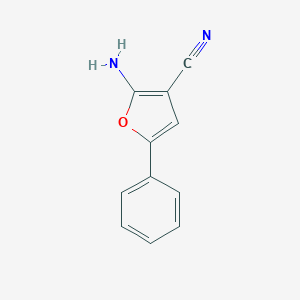
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)